molecular formula C32H43N7O11S B606434 BW 942C CAS No. 98311-64-9

BW 942C

Cat. No.: B606434
CAS No.: 98311-64-9
M. Wt: 733.8 g/mol
InChI Key: FQGZOHCZCBITHQ-PRQKMLKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BW 942C is a novel enkephalin-like pentapeptide that has shown significant potential in various scientific research applications. It is known for its antidiarrheal properties and its ability to influence sodium and chloride transport in the intestines .

Preparation Methods

The synthesis of BW 942C involves the condensation of tert-butoxycarbonyltyrosine with methionylglycine methyl ester S-oxide, resulting in a protected tripeptide. This intermediate is then saponified to form tert-butoxycarbonyltyrosyl-methionylglycine S-oxide. The final step involves the condensation of this intermediate with 4-nitrophenylalanyl-prolinamide, followed by deprotection to yield this compound .

Chemical Reactions Analysis

BW 942C undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed reaction conditions are not extensively documented.

    Substitution: this compound can undergo substitution reactions, particularly involving its peptide bonds.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

BW 942C exerts its effects primarily through interaction with opiate receptors. It increases sodium absorption in tissues that are not absorbing in the basal state and enhances chloride absorption. The compound also causes a dose-related decrease in short-circuit current, which is reversed or inhibited by naloxone, indicating that its effects are mediated by opiate receptors .

Properties

CAS No.

98311-64-9

Molecular Formula

C32H43N7O11S

Molecular Weight

733.8 g/mol

IUPAC Name

acetic acid;(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfinylbutanoyl]amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C30H39N7O9S.C2H4O2/c1-47(46)14-12-23(35-28(41)22(31)15-18-6-10-21(38)11-7-18)29(42)33-17-26(39)34-24(16-19-4-8-20(9-5-19)37(44)45)30(43)36-13-2-3-25(36)27(32)40;1-2(3)4/h4-11,22-25,38H,2-3,12-17,31H2,1H3,(H2,32,40)(H,33,42)(H,34,39)(H,35,41);1H3,(H,3,4)/t22-,23+,24-,25-,47?;/m0./s1

InChI Key

FQGZOHCZCBITHQ-PRQKMLKRSA-N

SMILES

O=C(NC(C(N)CCS(C)=O)=O)[C@H]1N(C([C@H](CC2=CC=C([N+]([O-])=O)C=C2)NC(CNC([C@H](CC3=CC=C(O)C=C3)N)=O)=O)=O)CCC1.CC(O)=O

Isomeric SMILES

CC(=O)O.CS(=O)CC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCC[C@H]2C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CC(=O)O.CS(=O)CCC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BW 942C;  BW-942C;  BW942C;  BW-942-C;  Tyr-met-O-gly-4-No2-phe-pro-NH2; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BW 942C
Reactant of Route 2
BW 942C
Reactant of Route 3
BW 942C
Reactant of Route 4
BW 942C
Reactant of Route 5
BW 942C
Reactant of Route 6
BW 942C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.